SPTSCJIEXOMGQM-UHFFFAOYSA-L
SPTSCJIEXOMGQM-UHFFFAOYSA-L
Brand Name:
Vulcanchem
CAS No.:
109044-30-6
VCID:
VC20753530
InChI:
InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2
SMILES:
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-]
Molecular Formula:
C13H28I2N2O2
Molecular Weight:
498.18 g/mol
SPTSCJIEXOMGQM-UHFFFAOYSA-L
CAS No.: 109044-30-6
Cat. No.: VC20753530
Molecular Formula: C13H28I2N2O2
Molecular Weight: 498.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109044-30-6 |
---|---|
Molecular Formula | C13H28I2N2O2 |
Molecular Weight | 498.18 g/mol |
IUPAC Name | 2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |
Standard InChI | InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Standard InChI Key | SPTSCJIEXOMGQM-UHFFFAOYSA-L |
SMILES | C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Canonical SMILES | C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume